molecular formula C6H11ClN2O2 B1383170 3-Amino-1-methylpiperidine-2,6-dione hydrochloride CAS No. 1909304-98-8

3-Amino-1-methylpiperidine-2,6-dione hydrochloride

Cat. No.: B1383170
CAS No.: 1909304-98-8
M. Wt: 178.62 g/mol
InChI Key: YFPRSFZZGAUCBB-UHFFFAOYSA-N
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Description

3-Amino-1-methylpiperidine-2,6-dione hydrochloride (CAS: 1801140-47-5, molecular formula: C₆H₁₂N₂O·HCl) is a piperidine-derived compound featuring a 2,6-dioxopiperidine core substituted with an amino group at position 3 and a methyl group at position 1. Its structural framework enables versatile chemical reactivity, particularly in PROTAC (Proteolysis-Targeting Chimera) synthesis, where it serves as a key ligand for E3 ubiquitin ligases . The compound’s amino and carbonyl groups facilitate hydrogen bonding and nucleophilic substitutions, while its hydrochloride salt enhances solubility in polar solvents like water and methanol, making it suitable for diverse synthetic and pharmacological applications .

Synthetically, it is often prepared via condensation reactions using 3-aminopiperidine-2,6-dione hydrochloride as a precursor under reflux conditions with acetic acid or other acidic catalysts, achieving yields exceeding 90% in optimized protocols . Its role in drug discovery is underscored by its incorporation into PROTACs targeting oncoproteins, leveraging its ability to recruit cereblon (CRBN) E3 ligases for protein degradation .

Properties

IUPAC Name

3-amino-1-methylpiperidine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-8-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPRSFZZGAUCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909304-98-8
Record name 3-amino-1-methylpiperidine-2,6-dione hydrochloride
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Preparation Methods

Step 1: Protection of L-Glutamine

  • Starting Material: L-Glutamine (cheap and readily available).
  • Reaction: Upper protection of the amino and hydroxyl groups in an alkaline medium.
  • Alkaline Medium: Can be sodium hydroxide aqueous solution, wet chemical NaOH, or sodium bicarbonate aqueous solution.
  • Temperature: 10–80 °C.
  • Solvent: Hydrotropy solvents such as tetrahydrofuran (THF), isosorbide-5-nitrate-dioxane, ethanol, or methanol are used, often mixed with water in a ratio of 1:0.2–0.4.
  • Outcome: Formation of tertiary butoxycarbonyl (Boc) protected L-Glutamine derivative (tertiary fourth oxygen formoxyl-L-Glutamine of N-).

Step 2: Cyclization to Protected 3-Amino-2,6-piperidine Dione

  • Catalyst: 4-Dimethylaminopyridine (DMAP).
  • Reagent: N,N'-Carbonyldiimidazole (CDI).
  • Conditions: Anhydrous environment, temperature 40–70 °C.
  • Solvent: THF, methanol, ethanol, or isosorbide-5-nitrate-dioxane.
  • Molar Ratios: Protected L-Glutamine to CDI is 1:1–1.5; to DMAP is 1:0.01–0.05.
  • Reaction Time: About 4 hours under reflux.
  • Outcome: Cyclization forms the protected 3-amino-2,6-piperidine dione intermediate.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Deprotection: Acidic medium using hydrochloric acid solutions in methanol, ethanol, or ethyl acetate.
  • Concentration: 2–4 mol/L HCl.
  • Temperature: 0–50 °C.
  • Procedure: The protected intermediate is treated with HCl solution at low temperature, stirred overnight at room temperature.
  • Isolation: Concentration, washing with ethyl acetate, filtration, and vacuum drying.
  • Outcome: Formation of 3-amino-1-methylpiperidine-2,6-dione hydrochloride as a white solid with high purity.

Research Findings and Data Summary

Step Key Parameters Conditions / Values Yield (%) Purity (HPLC %) Notes
1 Protection of L-Glutamine NaOH (aqueous or wet), 10–80 °C, THF solvent 72.3–88.4 90.2–97.1 Yield varies with alkali and solvent
2 Cyclization with CDI and DMAP 40–70 °C, anhydrous THF, 4 h 79.2–99.1 96.3–99.1 High yield and purity achieved
3 Deprotection and HCl salt formation 2 mol/L HCl in methanol, 0–50 °C 94.8–99.5 >99 High purity hydrochloride salt obtained
  • The overall process is characterized by mild reaction conditions, high yields, and product purity exceeding 90% by HPLC.
  • The final product is stable and suitable for industrial production.
  • The method avoids high-pressure hydrogenation, reducing cost and complexity.

Advantages of the Method

Summary of Reaction Scheme

This preparation method is documented in patent CN109305935A (2017), providing detailed experimental conditions and characterization data including 1H-NMR spectra confirming the structure and purity of the final product.

If further optimization or alternative methods are required, research into other cyclization agents or protection groups may be explored, but the above method remains the most practical and validated for industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methylpiperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of N-substituted piperidine derivatives.

Scientific Research Applications

Chemistry

3-Amino-1-methylpiperidine-2,6-dione hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions:

  • Oxidation : Can form oxo derivatives.
  • Reduction : Converts keto groups to hydroxyl groups.
  • Substitution : Participates in nucleophilic substitution reactions.
Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganateOxo derivatives
ReductionSodium borohydrideHydroxyl derivatives
SubstitutionAlkyl halidesSubstituted piperidine derivatives

Biology

Research has indicated that this compound exhibits potential biological activities, including:

  • Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes, which could be beneficial in therapeutic applications.
  • Receptor Binding : The compound's interaction with specific receptors may modulate biological pathways relevant to disease mechanisms.

Medicine

One of the most notable applications of this compound is as an intermediate in the synthesis of pharmaceutical compounds such as lenalidomide and pomalidomide. These drugs are used in treating conditions like multiple myeloma and other malignancies.

Case Study: Lenalidomide Synthesis

A patent describes the preparation method for lenalidomide that utilizes this compound as a key intermediate. This method is advantageous due to its simplicity and cost-effectiveness compared to previous synthesis routes requiring high-pressure hydrogenation conditions .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of fine chemicals and serves as a precursor in various industrial processes. Its versatility makes it valuable in both academic and commercial settings.

Mechanism of Action

The mechanism of action of 3-Amino-1-methylpiperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Key Functional Groups Biological Relevance
3-Amino-1-methylpiperidine-2,6-dione HCl 1801140-47-5 C₆H₁₂N₂O·HCl 3-amino, 1-methyl, 2,6-dione PROTAC ligand (CRBN recruitment)
(R)-3-Aminopiperidine-2,6-dione HCl 1801140-47-5 C₅H₉ClN₂O₂ 3-amino, 2,6-dione (R-enantiomer) Chiral intermediate in PROTACs
Dihydroxypyrido-pyrazine-1,6-dione (46) N/A C₁₀H₈N₂O₄ Pyrido-pyrazine core, hydroxyl Antiviral activity (EC₅₀: 6 nM)
4-Hydroxythalidomide N/A C₁₃H₁₀N₂O₄ Phthalimide, hydroxyl Immunomodulatory agent
  • Chirality: The (R)-enantiomer of 3-aminopiperidine-2,6-dione hydrochloride (CAS: 1801140-47-5) exhibits distinct stereochemical interactions in PROTACs, enhancing binding specificity to CRBN compared to its racemic counterpart .
  • Bioactivity: Dihydroxypyrido-pyrazine-1,6-dione derivatives (e.g., compound 46) demonstrate superior antiviral potency (EC₅₀: 6 nM) compared to 3-amino-1-methylpiperidine-2,6-dione, which lacks direct antiviral activity but excels in protein degradation applications .
  • Solubility: Hydrochloride salts of piperidine-2,6-diones generally exhibit higher aqueous solubility than non-ionic analogues (e.g., thalidomide derivatives), facilitating in vivo pharmacokinetics .

Biological Activity

3-Amino-1-methylpiperidine-2,6-dione hydrochloride, also known as 3-Aminopiperidine-2,6-dione hydrochloride, is a synthetic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.

  • Chemical Formula : C6H10N2O2·HCl
  • Molecular Weight : 164.59 g/mol
  • CAS Number : 25181-50-4
  • PubChem ID : 18334961

This compound exhibits its biological effects primarily through its interaction with various enzymes and proteins. The compound has been shown to bind to specific targets, altering their activity and function. This binding can lead to the modulation of biochemical pathways involved in cell proliferation and survival .

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes associated with cancer cell growth. For instance, studies have demonstrated its potential to inhibit prostate cancer cell proliferation, suggesting a role in cancer therapeutics . The compound's structural features allow it to interact effectively with enzyme active sites, leading to decreased enzymatic activity.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Properties Inhibits growth of prostate cancer cells; potential use in cancer therapy .
Enzyme Interaction Binds to and alters the function of various enzymes involved in metabolic pathways.
Neuroprotective Effects May have implications in neuroprotection due to its structural similarity to other neuroactive compounds .

Case Studies and Research Findings

  • Prostate Cancer Study :
    • A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the proliferation of prostate cancer cells in vitro. The mechanism was attributed to the inhibition of specific signaling pathways critical for cancer cell survival .
  • Synthesis and Purification :
    • The synthesis of this compound has been optimized for high yield and purity using a mild reaction environment. The synthetic route involves protecting group strategies that enhance the efficiency of the synthesis process while minimizing costs .
  • Neuroactive Properties :
    • Preliminary research suggests that derivatives of 3-Amino-1-methylpiperidine-2,6-dione may exhibit neuroprotective effects similar to those seen in other piperidine derivatives. Further studies are needed to establish its efficacy and safety profile in neurological applications .

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 3-amino-1-methylpiperidine-2,6-dione hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with piperidine-2,6-dione derivatives. For example:

Intermediate Formation : React a substituted phenylamine with acetic anhydride to form an acetamide intermediate.

Piperidine Ring Functionalization : Introduce the methyl group at the 1-position via alkylation or reductive amination.

Hydrochloride Salt Formation : Treat the free base with hydrochloric acid under controlled pH to precipitate the hydrochloride salt.
Purification methods include recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradients). Analytical validation via HPLC (≥98% purity) and NMR is critical .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:
Standard pharmacopeial methods apply:

  • Clarity and Color Test : Dissolve 1.0 g in 10 mL water; the solution must be clear and colorless .
  • Chloride Ion Verification : Perform silver nitrate precipitation or ion chromatography (limit: ≤0.1% impurities) .
  • Spectroscopic Analysis :
    • NMR : Confirm methyl group (δ 1.2–1.5 ppm) and piperidine ring protons (δ 3.0–4.0 ppm).
    • FT-IR : Detect carbonyl stretches (1670–1750 cm⁻¹) and NH₂ vibrations (3300–3500 cm⁻¹).
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity .

Basic: What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
  • Humidity Control : Maintain relative humidity <40% to avoid deliquescence.
  • Handling Precautions : Use nitrogen or argon for inert atmosphere during weighing to minimize moisture absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-1-methylpiperidine-2,6-dione hydrochloride
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3-Amino-1-methylpiperidine-2,6-dione hydrochloride

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